![molecular formula H2NO3P-2 B1195095 Phosphoramidate CAS No. 22638-09-1](/img/structure/B1195095.png)
Phosphoramidate
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Overview
Description
Phosphoramidate is a phosphoric acid derivative. It is a conjugate base of a phosphoramidic acid.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Phosphoramidates, especially as prodrugs of therapeutic nucleoside monophosphates, have become crucial in antiviral drug research. Their ability to enhance the delivery and efficacy of nucleotides both in vitro and in vivo makes them valuable in pharmaceutical research. Notably, they have been used to prepare clinical candidates for diseases like Hepatitis C with high yield and purity (Ross et al., 2011). Additionally, the ProTide technology, which uses phosphoramidate pronucleotides, has shown to significantly improve antiviral potency of nucleoside derivatives, indicating its potential in drug discovery and development (McGuigan et al., 2006).
Materials Science and Flame Retardancy
In materials science, particularly in enhancing flame retardancy of materials like cotton cellulose, phosphoramidates demonstrate remarkable efficacy. They not only show better flame retardant properties compared to traditional compounds but also catalyze the dehydration and char formation of cellulose at lower temperatures, which is vital for fire safety (Gaan et al., 2009).
Structural and Spectroscopic Studies
Phosphoramidate-incorporated scaffolds are of significant interest due to their diverse applications in medicinal chemistry. The synthesis of sugar phosphoramidates and their analysis through NMR has provided insights into their stability and chemical properties, making them structurally important targets (Subratti et al., 2018).
Biological Applications and Enzyme Inhibition
In biological applications, phosphoramidates have been synthesized and studied for their effects on enzymes like acetylcholinesterase and butyrylcholinesterase. Their biological activities, including antibacterial properties and insecticidal potential, have been explored, indicating their potential in developing new chemical compounds with varied applications (Gholivand et al., 2021).
Prodrug Applications
The ProTide approach in phosphoramidates has also been applied to sugar derivatives for potential therapeutic applications. This includes compounds like N-acetylglucosamine, which have shown significant enhancement in efficacy in certain medical conditions (McGuigan et al., 2008).
properties
CAS RN |
22638-09-1 |
---|---|
Product Name |
Phosphoramidate |
Molecular Formula |
H2NO3P-2 |
Molecular Weight |
94.995 g/mol |
InChI |
InChI=1S/H4NO3P/c1-5(2,3)4/h(H4,1,2,3,4)/p-2 |
InChI Key |
PTMHPRAIXMAOOB-UHFFFAOYSA-L |
SMILES |
NP(=O)([O-])[O-] |
Canonical SMILES |
NP(=O)([O-])[O-] |
synonyms |
phosphoramidate phosphoramidic acid phosphoramidic acid, sodium salt potassium phosphoramidate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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